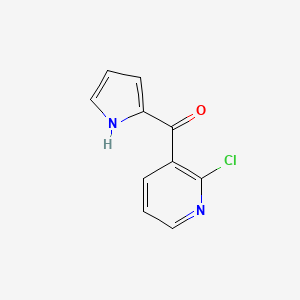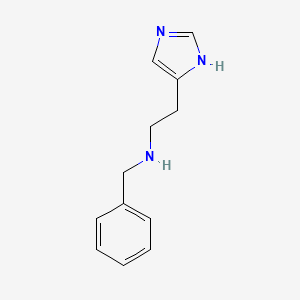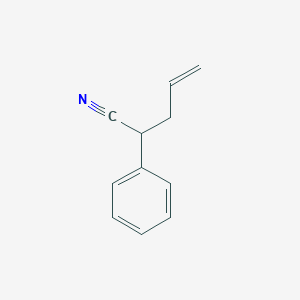
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of heterocyclic compounds It contains a bromine atom, a pyrimidine ring, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce an oxo derivative.
Applications De Recherche Scientifique
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrimidine and piperazine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
- 2-Fluoro-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
- 2-Iodo-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
Uniqueness
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the pyrimidine and piperazine rings provides a versatile scaffold for the development of novel therapeutic agents .
Propriétés
Formule moléculaire |
C10H13BrN4O |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
2-bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C10H13BrN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2 |
Clé InChI |
DWGZVPOKOXFLTA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=CC=N2)C(=O)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(3-methylisoxazol-5-yl)methyl]amino}-benzoate](/img/structure/B8719221.png)

![7-Chloro-6-iodothieno[3,2-b]pyridine](/img/structure/B8719228.png)


![3-Benzo[1,3]dioxol-5-yl-acrylonitrile](/img/structure/B8719232.png)
![(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide](/img/structure/B8719254.png)







